molecular formula C8H10BrF2N3 B15148987 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine

4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine

Cat. No.: B15148987
M. Wt: 266.09 g/mol
InChI Key: XFQDSOJATCGEFC-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine is a chemical compound that features a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine can undergo several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate (K2CO3), solvents like DMF or acetonitrile.

    Oxidation: Hydrogen peroxide (H2O2), solvents like water or methanol.

    Reduction: Sodium borohydride (NaBH4), solvents like ethanol or methanol.

Major Products

    Substitution: Formation of various substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 4-bromo-1H-pyrazole and 3,3-difluoropiperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10BrF2N3

Molecular Weight

266.09 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-3,3-difluoropiperidine

InChI

InChI=1S/C8H10BrF2N3/c9-6-3-13-14(4-6)7-1-2-12-5-8(7,10)11/h3-4,7,12H,1-2,5H2

InChI Key

XFQDSOJATCGEFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N2C=C(C=N2)Br)(F)F

Origin of Product

United States

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